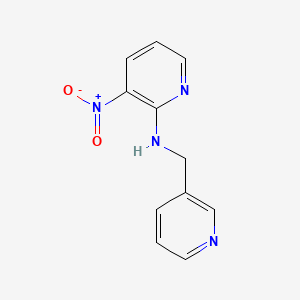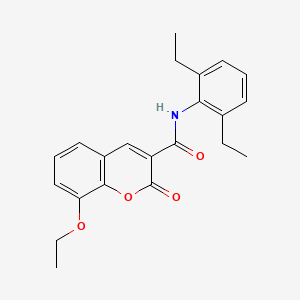
2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multistep reactions that derive from known scaffolds like indibulin and combretastatin, which are recognized for their anti-mitotic activities. For instance, the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide showed cytotoxic activity against breast cancer cell lines, highlighting the synthetic strategy's potential to target specific biological activities (Saeedian Moghadam & Amini, 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a core skeleton conducive to binding with biological targets, influencing their efficacy and selectivity. Crystallography and conformational analysis play crucial roles in understanding these interactions, as seen in studies of similar acetamide derivatives (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Reactions and Properties
Compounds like 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide undergo various chemical reactions that modify their structure and, consequently, their biological activity. For example, Mn(III)/Cu(II)-mediated oxidative radical cyclization has been employed to generate complex structures, showcasing the versatility of chemical transformations in synthesizing novel compounds (Chikaoka et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are fundamental for understanding the compound's behavior in various environments and potential applications. These properties are typically determined through experimental studies and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties, such as reactivity, functional group transformations, and interaction with other molecules, define the compound's utility and potential as a lead molecule in research and development. Derivatives like N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide illustrate the diverse chemical behavior of such compounds, providing insights into their mechanisms of action and potential modifications for targeted applications (Yoon, Yoo, & Shin, 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
- Intermediate Production for Pharmaceuticals : One study discusses the advantageous intermediate product for the production of pharmaceutically effective acetamides, indicating the importance of such compounds in drug synthesis processes (Fort, 2002).
- Cyclization Processes : Research on Mn(III)/Cu(II)-mediated oxidative radical cyclization processes highlights the synthetic pathways to create complex molecular structures, which could relate to the synthetic routes for compounds like the one (Chikaoka et al., 2003).
Potential Pesticidal Applications
- Characterization of Potential Pesticides : A study on new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide explores their characterization, including powder diffraction data, suggesting the exploration of such compounds for pesticidal purposes (Olszewska et al., 2009).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-20-10-4-5-14(20)15(21)8-9-19-18(22)12-13-6-7-16(23-2)17(11-13)24-3/h4-7,10-11,15,21H,8-9,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABMURDAUMOZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)
![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)



![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)

